Quinolin-3-ol hydrochloride
Description
Quinolin-3-ol hydrochloride is a quinoline derivative characterized by a hydroxyl (-OH) group at the 3-position of the quinoline ring and a hydrochloride salt. Quinoline derivatives are widely utilized in pharmaceuticals, materials science, and chemical synthesis due to their aromatic heterocyclic structure, which allows for diverse functionalization and reactivity .
Properties
IUPAC Name |
quinolin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.ClH/c11-8-5-7-3-1-2-4-9(7)10-6-8;/h1-6,11H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHDMKHEQAMOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Reaction Conditions for Skraup-Based Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Temperature Range | 70–140°C | |
| Molar Ratios | 2.75–3.75 glycerol : 1 ortho-aminophenol | |
| Catalyst | Ferrous sulfate (5–20 wt%) | |
| Yield (8-hydroxyquinoline) | 67% (based on o-aminophenol) |
Multi-Component Reaction Approaches
Chromenoquinoline derivatives serve as precursors for Quinolin-3-ol. A four-component reaction involving resorcinol, malononitrile, aldehydes, and cyclohexanone under solvent-free conditions yields 11-amino-12-aryl-tetrahydrochromeno[2,3-b]quinolin-3-ol.
DABCO-Catalyzed Synthesis
The journal article highlights a one-pot synthesis using diazabicyclo[2.2.2]octane (DABCO) as a catalyst:
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Grinding Technique : Reactants are ground with DABCO (10 mol%) at room temperature.
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Reaction Completion : The process avoids solvents and achieves yields of 85–92% within 20–40 minutes.
Pathway to this compound :
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Hydrolyze the chromenoquinoline product under acidic conditions to cleave the fused ring.
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Treat the resultant 3-hydroxyquinoline with HCl to form the hydrochloride salt.
Table 2: Optimization of Multi-Component Reactions
A less common but viable method involves acid-mediated cyclization of β-keto esters with anilines. While not directly cited in the provided sources, this approach aligns with industrial practices for hydroxyquinoline synthesis.
Protocol Development
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Reactant Mixing : Combine β-keto ester and meta-nitroaniline in HCl.
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Cyclization : Heat under reflux to form the quinoline backbone.
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Reduction and Hydrolysis : Reduce the nitro group to amine, followed by hydrolysis to hydroxyl.
Challenges :
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Requires precise control over reduction steps to avoid over-hydrogenation.
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Lower yields (∼50%) compared to Skraup reactions.
Hydrochloride Salt Formation
Regardless of the synthesis route, the final step involves treating 3-hydroxyquinoline with hydrochloric acid:
Conditions :
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Stir in ethanol/HCl (1:1) at 0–5°C for 2 hours.
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Recrystallize from hot ethanol.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound
| Method | Yield | Temperature | Scalability |
|---|---|---|---|
| Modified Skraup | 60–70% | 70–140°C | Industrial |
| Multi-Component | 80–85% | Room temp | Lab-scale |
| Acid Cyclization | 45–55% | 100–120°C | Limited |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Quinolin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Often carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
Antimicrobial Activity
Quinolin-3-ol hydrochloride has been studied for its antimicrobial properties against various pathogens. Significant findings include:
- Antibacterial Effects : Research indicates that derivatives of quinolin-3-ol exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL .
- Antifungal Activity : The compound also shows activity against fungal strains, indicating its broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies:
- A study evaluated hydrazone derivatives derived from quinoline for their cytotoxic effects across 60 cancer cell lines, revealing submicromolar GI50 values against various tumor types, including leukemia and breast cancer .
- Another investigation highlighted the potential of quinazolinone hydrazide triazole derivatives as kinase inhibitors, emphasizing the role of hydrazine-based compounds in targeting cancer cell proliferation .
Antimalarial Activity
The antimalarial potential of quinoline derivatives has been recognized:
- Compounds derived from quinoline have shown significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with high selectivity indices (SI > 1000), suggesting their promise as effective antimalarials .
Case Studies and Research Findings
Recent studies have provided insights into the biological activities and therapeutic potentials of this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of quinoline derivatives with hydrazine under controlled conditions. Various synthetic routes have been explored to enhance yield and purity.
Mechanism of Action
The mechanism of action of quinolin-3-ol hydrochloride varies depending on its application. In medicinal chemistry, it often targets enzymes and receptors involved in disease pathways. For example, it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication in cancer cells . In biological systems, it can chelate metal ions, altering their availability and activity .
Comparison with Similar Compounds
Key Findings:
Substituent Effects: Chloromethyl Group (3-(Chloromethyl)quinoline hydrochloride): Enhances reactivity for nucleophilic substitution, enabling versatile synthesis of pharmaceuticals . Amino and Alkyl Groups (2-Amino-3-ethyl-8-methylquinoline hydrochloride): Improve lipophilicity and binding affinity, making it suitable for CNS-targeted drugs . Halogenation (3,7-Dichloro-4-quinolinol): Increases antimicrobial potency due to electron-withdrawing effects .
Synthetic Routes: Quinoline derivatives are often synthesized via Vilsmeier-Haack reactions (e.g., 3-methoxymethylquinoline from anilines and 3-chloropropionyl chloride) . Hydroxyl or hydrazine groups at the 3-position may involve selective methoxylation or hydrodehalogenation steps .
Analytical Methods: RP-HPLC methods validated for dosulepin and amitriptyline hydrochlorides () suggest compatibility for analyzing this compound in pharmaceutical formulations.
Safety and Handling: Quinoline hydrochlorides require protective equipment (gloves, goggles) due to skin/eye irritation risks .
Biological Activity
Quinolin-3-ol hydrochloride is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-mycobacterial properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group at the 3-position of the quinoline ring. This structural feature is crucial for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Quinolin-3-ol derivatives have demonstrated significant antimicrobial properties. A study highlighted that certain quinoline derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged significantly, indicating their potential as antimicrobial agents.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Quinolin-3-ol | 2–16 | M. avium |
| Mefloquine | 16 | E. coli |
| Ciprofloxacin | 0.25 | Klebsiella pneumoniae |
These findings suggest that this compound could be a valuable scaffold for developing new antimicrobial agents, especially against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives of quinoline have shown inhibitory effects on cancer cell lines such as HeLa and MCF-7. The cytotoxicity was measured using the sulforhodamine B assay, revealing IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinolin-3-ol derivative | HeLa | 30.98 |
| Quinolin-3-ol derivative | MCF-7 | 22.7 |
The structure-activity relationship (SAR) indicates that modifications at specific positions on the quinoline ring can enhance anticancer activity, suggesting a pathway for optimizing therapeutic efficacy .
Anti-mycobacterial Activity
This compound has also been investigated for its anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. A recent study reported that certain analogs exhibited good antibacterial activity with MIC values as low as 6.25 µM against M. bovis BCG.
| Compound | MIC (µM) | Condition |
|---|---|---|
| Quinolin derivative | 6.25 | Aerobic |
| Quinolin derivative | 50 | Hypoxic |
These results underscore the potential of quinoline derivatives in treating tuberculosis and other mycobacterial infections .
Case Studies
- Anticancer Activity : A series of novel quinoline derivatives were tested for their ability to inhibit epidermal growth factor receptor (EGFR) activity in cancer cells. The presence of a nitro group at the 3-position significantly enhanced their antiproliferative effects against EGFR-overexpressing tumor cell lines .
- Antimicrobial Efficacy : In a comparative study of quinoline derivatives against ESKAPEE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.), several compounds showed superior activity compared to traditional antibiotics like mefloquine .
Q & A
Q. What safety protocols are critical when handling this compound in high-throughput screening assays?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
